N-Acetylbutanamide
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Overview
Description
N-Acetylbutanamide is an organic compound belonging to the amide family It is characterized by the presence of an acetyl group attached to a butanamide structure Amides are known for their stability and are commonly found in various biological and synthetic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylbutanamide can be synthesized through several methods. One common approach involves the acetylation of butanamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Acetylbutanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce butanamide and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carboxylic acids.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Butanamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Acetylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Acetylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The acetyl group can be transferred to other molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A derivative of glucosamine with applications in osteoarthritis treatment.
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylmannosamine: Investigated for its potential in treating GNE myopathy.
Uniqueness
N-Acetylbutanamide is unique due to its specific structure and the presence of the butanamide backbone. This gives it distinct chemical properties and reactivity compared to other N-acetyl derivatives. Its applications in various fields, from organic synthesis to potential therapeutic uses, highlight its versatility and importance in scientific research.
Properties
CAS No. |
22534-71-0 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-acetylbutanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(9)7-5(2)8/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
IDVHWCVIBYZUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)C |
Origin of Product |
United States |
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